5-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-2-carboxamide is a synthetic organic compound that features a bromine atom, a furan ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidinemethanol with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine to form 1-(2-phenoxyacetyl)piperidin-4-yl)methanol.
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Bromination of Furan: : The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane to yield 5-bromofuran-2-carboxylic acid.
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Coupling Reaction: : The final step involves coupling the brominated furan with the piperidine intermediate. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The bromine atom in the furan ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
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Oxidation and Reduction: : The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives. Reduction reactions can also be performed on the piperidine moiety to modify its functional groups.
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Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted furans.
Oxidation Products: Furan-2,5-dicarboxylic acid derivatives.
Reduction Products: Reduced piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 5-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-2-carboxamide is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development.
Medicine
The compound is investigated for its pharmacological properties, including potential anti-inflammatory, analgesic, or anticancer activities. Its ability to modulate biological pathways makes it a promising lead compound in medicinal chemistry.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the furan ring may facilitate binding to specific sites, while the piperidine moiety can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(piperidin-4-yl)methyl)furan-2-carboxamide: Lacks the phenoxyacetyl group, which may reduce its bioactivity.
N-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-2-carboxamide: Lacks the bromine atom, potentially altering its reactivity and binding properties.
5-bromo-N-(piperidin-4-yl)methyl)furan-2-carboxylic acid: The carboxamide group is replaced with a carboxylic acid, which can significantly change its chemical behavior and biological activity.
Uniqueness
The presence of both the bromine atom and the phenoxyacetyl group in 5-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-2-carboxamide makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
5-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-2-carboxamide is a compound of interest due to its potential therapeutic applications. This section explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C19H21BrN2O4
- Molecular Weight : 421.3 g/mol
- CAS Number : 1235312-51-2
- Structural Formula :
O C NCC1CCN C O COc2ccccc2 CC1 c1ccc Br o1
The biological activity of this compound can be attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit specific kinases and enzymes, which play critical roles in the proliferation and survival of cancer cells.
Biological Activity Overview
The biological activities of this compound include:
1. Antitumor Activity
- The compound has shown promising results in vitro against various cancer cell lines, including breast and prostate cancer models. It appears to induce apoptosis and inhibit cell growth through mechanisms involving the modulation of key signaling pathways.
2. Anti-inflammatory Properties
- Recent studies indicate that this compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
3. Antimicrobial Effects
- Preliminary data suggest that it exhibits antimicrobial properties against certain bacterial strains, potentially making it useful in treating infections resistant to conventional antibiotics.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the furan ring or piperidine moiety can significantly influence its biological activity. For instance:
- Bromine Substitution : The presence of bromine enhances lipophilicity and may improve binding affinity to target proteins.
- Phenoxyacetyl Group : This moiety is essential for maintaining the compound's antitumor activity, as it influences the overall conformation and interaction with biological targets.
Case Studies
Several studies have reported on the biological effects of related compounds, providing insights into the potential applications of this compound:
Properties
IUPAC Name |
5-bromo-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O4/c20-17-7-6-16(26-17)19(24)21-12-14-8-10-22(11-9-14)18(23)13-25-15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPGUSKVRRHGIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(O2)Br)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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